molecular formula C26H30N2O8 B1255784 Atto 425-NHS ester CAS No. 892156-28-4

Atto 425-NHS ester

Cat. No. B1255784
CAS RN: 892156-28-4
M. Wt: 498.5 g/mol
InChI Key: PUEQEMDTFPYCDY-UHFFFAOYSA-N
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Description

Atto 425-NHS ester is a synthetic, water-soluble, fluorescent dye that has recently been developed for use in various scientific applications. It is a highly versatile molecule, with a wide range of potential uses in biological and chemical research.

Mechanism of Action

Target of Action

Atto 425-NHS ester primarily targets amino groups or amine-modified oligonucleotides . These targets are prevalent in various biological molecules, including proteins and nucleic acids, making Atto 425-NHS ester a versatile tool for bioconjugation .

Mode of Action

Atto 425-NHS ester interacts with its targets by forming a stable amine bond . This reaction occurs when the NHS (N-hydroxysuccinimide) ester moiety of the compound reacts with the amino groups present in proteins or amine-modified oligonucleotides . The result is a covalently attached fluorescent label that can be detected using fluorescence microscopy .

Biochemical Pathways

The primary biochemical pathway involved in the action of Atto 425-NHS ester is the amine coupling reaction . This reaction is facilitated by the NHS ester group, which readily reacts with compounds containing amino groups . The result is a chemically stable amide bond between the dye and the target molecule .

Result of Action

The result of Atto 425-NHS ester’s action is the formation of a fluorescently labeled target molecule . This allows for the visualization of the target molecule under a fluorescence microscope, aiding in various research applications such as the development of bifunctional fluorescent micro-particles and the identification of gram-negative bacteria in real-time PCR assays .

Action Environment

The action of Atto 425-NHS ester is influenced by several environmental factors. The compound is soluble in DMF, DMSO, and water , and its reactivity is pH-dependent . The optimal pH range for NHS-ester coupling is pH 8.0 – 9.0 . Additionally, the compound should be stored at -20°C and protected from light and moisture to maintain its stability .

properties

IUPAC Name

ethyl 9-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-6,8,8-trimethyl-2-oxo-6,7-dihydropyrano[3,2-g]quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O8/c1-5-34-24(32)18-12-16-11-17-15(2)14-26(3,4)27(19(17)13-20(16)35-25(18)33)10-6-7-23(31)36-28-21(29)8-9-22(28)30/h11-13,15H,5-10,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEQEMDTFPYCDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC3=C(C=C2OC1=O)N(C(CC3C)(C)C)CCCC(=O)ON4C(=O)CCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583415
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atto 425-NHS ester

CAS RN

892156-28-4
Record name Ethyl 9-{4-[(2,5-dioxopyrrolidin-1-yl)oxy]-4-oxobutyl}-6,8,8-trimethyl-2-oxo-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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